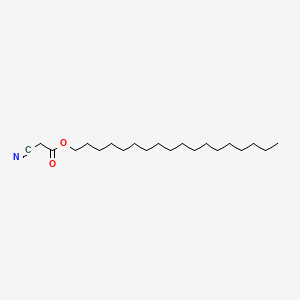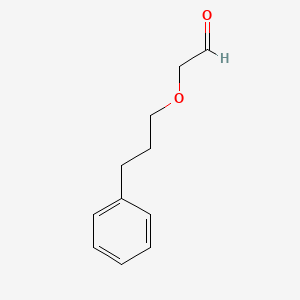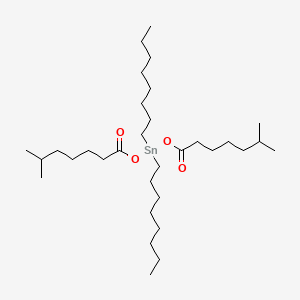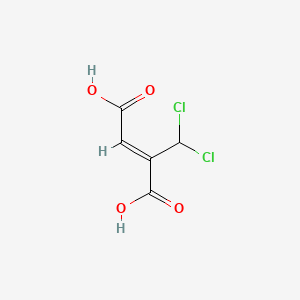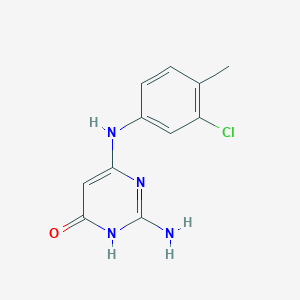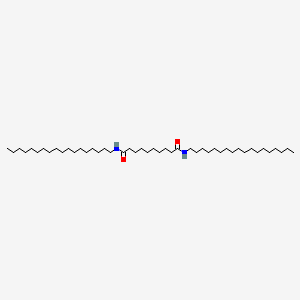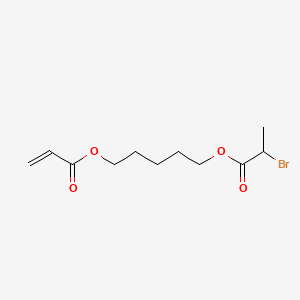
Biphenylene, tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenylene, tetrachloro- is a chlorinated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound consists of two benzene rings connected by two bridging bonds, forming a 6-4-6 arene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenylene, tetrachloro- can be synthesized through several methods. One common approach involves the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-dilithiobiaryls with one or two molar equivalents of ZnCl2 or ZnBr2 in tetrahydrofuran (THF) . This method provides a controlled environment for the formation of the desired chlorinated biphenylene derivative.
Industrial Production Methods
Industrial production of biphenylene, tetrachloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Biphenylene, tetrachloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in biphenylene, tetrachloro- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylene quinone derivatives, while reduction can produce partially or fully dechlorinated biphenylene compounds.
Aplicaciones Científicas De Investigación
Biphenylene, tetrachloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of biphenylene, tetrachloro- involves its interaction with molecular targets and pathways within a system. The compound’s chlorinated structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. For example, its ability to undergo substitution reactions can modify the activity of enzymes or receptors, leading to changes in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Biphenylene: A non-chlorinated version of biphenylene, tetrachloro-, with similar structural features but different reactivity and applications.
Tetraphenylene: Another polycyclic aromatic hydrocarbon with a more complex structure, often used in materials science and catalysis.
Uniqueness
Biphenylene, tetrachloro- is unique due to its chlorinated structure, which enhances its reactivity and expands its range of applications. The presence of chlorine atoms allows for more diverse chemical modifications and interactions compared to non-chlorinated biphenylene derivatives .
Propiedades
Número CAS |
26444-41-7 |
|---|---|
Fórmula molecular |
C12H4Cl4 |
Peso molecular |
290.0 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachlorobiphenylene |
InChI |
InChI=1S/C12H4Cl4/c13-9-7-5-3-1-2-4-6(5)8(7)10(14)12(16)11(9)15/h1-4H |
Clave InChI |
TYZMQXXCLGJANQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



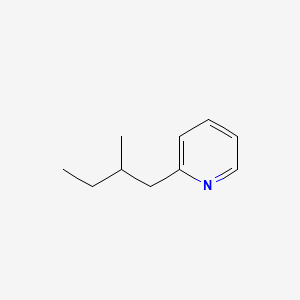
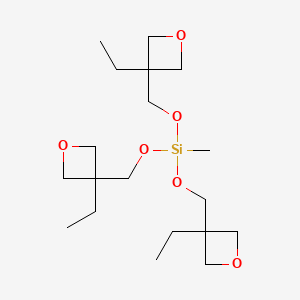
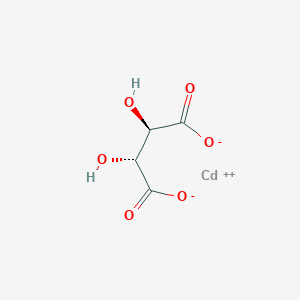
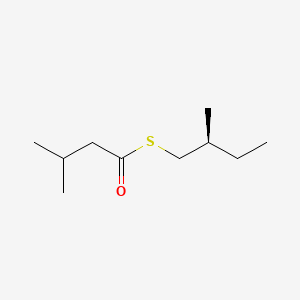
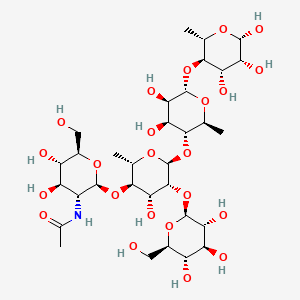
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
